Viridifloric acid
Overview
Description
Viridifloric acid is a naturally occurring compound classified as a necic acid, which is a component of pyrrolizidine alkaloids. It is found in various plant species, particularly those belonging to the genus Heliotropium. The molecular formula of this compound is C7H14O4, and it is known for its role in the biosynthesis of certain alkaloids that have significant biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of viridifloric acid involves the diastereoselective reduction of a side-chain keto group in (2S,5R)-5-acetyl-2-(t-butyl)-5-isopropyl-1,3-dioxolan-4-one. This reduction can be achieved using different reagents such as diisobutylaluminum hydride in ether, which yields (1’S,2S,5R)-2-(t-butyl)-5-(1’-hydroxyethyl)-5-isopropyl-1,3-dioxolan-4-one. Hydrolysis of this intermediate results in the formation of this compound .
Industrial Production Methods: Industrial production of this compound is not well-documented, but it generally follows similar synthetic routes as described above. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Viridifloric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
Viridifloric acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various pyrrolizidine alkaloids.
Biology: Studies have explored its role in plant defense mechanisms and its interactions with herbivores.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of certain fragrances and as a chemical intermediate in various industrial processes
Mechanism of Action
The mechanism of action of viridifloric acid involves its incorporation into pyrrolizidine alkaloids, which can exert various biological effects. These alkaloids interact with molecular targets such as enzymes and receptors, leading to their biological activities. The specific pathways involved depend on the particular alkaloid and its target .
Comparison with Similar Compounds
Trachelanthic Acid: Another necic acid found in pyrrolizidine alkaloids.
Angelic Acid: A simple aliphatic carboxylic acid.
Tiglic Acid: Another aliphatic carboxylic acid with a similar structure.
Uniqueness: Viridifloric acid is unique due to its specific structure and its role in the biosynthesis of certain pyrrolizidine alkaloids. Its stereochemistry and functional groups contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
(2R)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4/c1-4(2)7(11,5(3)8)6(9)10/h4-5,8,11H,1-3H3,(H,9,10)/t5-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEISHUBUXWXGY-IYSWYEEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@](C(C)C)(C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801030935 | |
Record name | Viridifloric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801030935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17233-93-1 | |
Record name | Viridifloric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017233931 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Viridifloric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801030935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VIRIDIFLORIC ACID, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TY3Q7PAB9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.